5-Chloroquinolin-8-yl 2-nitrobenzoate
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Overview
Description
5-Chloroquinolin-8-yl 2-nitrobenzoate is a chemical compound that belongs to the class of nitroaromatic-based drugs. It has the molecular formula C16H9ClN2O4 and a molecular weight of 328.71 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl 2-nitrobenzoate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an ester bond between the quinoline and benzoate moieties. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloroquinolin-8-yl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-aminoquinolin-8-yl 2-nitrobenzoate.
Substitution: The major products depend on the nucleophile used; for example, using an amine would yield 5-(substituted amino)quinolin-8-yl 2-nitrobenzoate.
Scientific Research Applications
5-Chloroquinolin-8-yl 2-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl 2-nitrobenzoate involves its interaction with specific molecular targets. It has been shown to inhibit endothelial cell proliferation and angiogenesis, which are critical processes in cancer development . The compound exerts its effects by inhibiting enzymes such as type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are involved in cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloroquinolin-8-yl phenylcarbamate: Another quinoline derivative with similar biological activities.
5-Chloroquinolin-8-yl 2-fluorobenzoate: A structurally similar compound with potential anticancer properties.
Uniqueness
5-Chloroquinolin-8-yl 2-nitrobenzoate is unique due to its specific combination of a quinoline ring with a nitrobenzoate moiety, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-7-8-14(15-10(12)5-3-9-18-15)23-16(20)11-4-1-2-6-13(11)19(21)22/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMCUJFYZGGXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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